molecular formula C22H21N5O2S2 B2839908 N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532969-86-1

N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2839908
CAS No.: 532969-86-1
M. Wt: 451.56
InChI Key: GAGUPYMOUXMLDL-UHFFFAOYSA-N
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Description

The compound N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a heterocyclic molecule featuring a benzamide core linked to a 1,3,4-thiadiazole moiety via a sulfanyl-methylcarbamoyl bridge and an indole-ethyl spacer.

  • Step 1: Formation of the 1,3,4-thiadiazol-2-ylcarbamoyl intermediate via coupling reactions.
  • Step 2: Sulfanyl linkage to the indole ring using thiol-alkylation or nucleophilic substitution.
  • Step 3: Final benzamide coupling via Schotten-Baumann or carbodiimide-mediated methods .

Properties

IUPAC Name

N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S2/c1-15-25-26-22(31-15)24-20(28)14-30-19-13-27(18-10-6-5-9-17(18)19)12-11-23-21(29)16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,23,29)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGUPYMOUXMLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity (Reported) Reference
Target Compound: N-{2-[3-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 5-methyl-1,3,4-thiadiazole, indole, benzamide ~495.6* Not explicitly reported (inferred kinase/CA inhibition)
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-benzamide () 5-amino-1,3,4-thiadiazole, benzamide 289.34 Supplier-listed; potential sulfonamide bioactivity
N-[5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide () Indoline-oxoethyl-thioether, 3-methylbenzamide 437.53 Anticancer screening (in vitro)
N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide () Ethylsulfanyl, 2-methylbenzamide 279.38 No explicit data; structural focus
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () 5-methyl-1,2,4-oxadiazole, nitroaniline 441.46 Antiviral, anticancer (patented)

*Calculated based on molecular formula C₂₃H₂₂N₄O₂S₂.

Key Observations:
  • Thiadiazole vs.
  • Substituent Effects: The 5-methyl group on the thiadiazole ring (target compound) may improve metabolic stability compared to 5-amino () or ethylsulfanyl () derivatives .
  • Indole vs.

Q & A

What analytical techniques are recommended to confirm the structural identity of this compound?

Level: Basic
Answer:
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural elucidation.

  • 1H/13C NMR identifies proton and carbon environments, confirming functional groups like the thiadiazole ring, indole moiety, and benzamide linkage. For example, aromatic protons in the indole and benzamide regions appear as distinct multiplet signals .
  • HRMS validates the molecular formula by matching the observed mass-to-charge ratio with the theoretical value, ensuring purity and correct synthesis .
    Methodological Tip: Use deuterated solvents (e.g., DMSO-d6) for NMR and calibrate MS instruments with standard reference compounds to minimize artifacts.

How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

Level: Advanced
Answer:
Yield optimization requires systematic variation of reaction parameters:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution at the thiadiazole sulfur atom .
  • Temperature Control: Maintain 60–80°C during coupling steps to balance reactivity and side-product formation .
  • Catalysts: Use coupling agents like EDCI/HOBt for amide bond formation, improving efficiency .
    Data Monitoring: Track reaction progress via thin-layer chromatography (TLC) or HPLC, adjusting stoichiometry if intermediates persist .

Which biological activities are associated with the thiadiazole core in this compound?

Level: Basic
Answer:
Thiadiazole derivatives exhibit:

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via sulfhydryl group interactions .
  • Anticancer Potential: Inhibition of tyrosine kinases or topoisomerases, as seen in structurally similar compounds .
  • Enzyme Modulation: The sulfanyl (-S-) linkage may act as a Michael acceptor, covalently modifying catalytic cysteine residues in target enzymes .

How can discrepancies in enzyme inhibition data across studies be resolved?

Level: Advanced
Answer:
Contradictions in activity data often arise from:

  • Assay Conditions: Variations in pH, ionic strength, or reducing agents (e.g., DTT) can alter enzyme conformations. Standardize buffer systems and include positive controls (e.g., staurosporine for kinases) .
  • Target Isoforms: Test selectivity across enzyme isoforms (e.g., EGFR vs. HER2 kinases) using isoform-specific inhibitors .
  • Compound Stability: Perform stability assays in assay buffers to rule out degradation artifacts .

What functional groups in this compound are critical for its reactivity?

Level: Basic
Answer:
Key groups include:

  • Thiadiazole Ring: The sulfur and nitrogen atoms enable π-π stacking with aromatic residues in enzyme active sites .
  • Sulfanyl (-S-) Linkage: Participates in nucleophilic substitution or redox reactions, influencing pharmacokinetics .
  • Benzamide Moiety: Acts as a hydrogen bond donor/acceptor, enhancing target binding affinity .

How can computational modeling predict this compound’s interaction with tyrosine kinases?

Level: Advanced
Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding poses in kinase ATP-binding pockets. Prioritize poses with hydrogen bonds to the hinge region (e.g., Met793 in EGFR) .
  • Molecular Dynamics (MD): Run 100-ns MD simulations to assess binding stability and identify critical residue interactions (e.g., hydrophobic contacts with phenylalanine residues) .
  • Free Energy Calculations: Apply MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .

What strategies mitigate solubility challenges during in vitro testing?

Level: Advanced
Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) to dissolve the compound, then dilute into aqueous buffers to avoid precipitation .
  • Prodrug Design: Modify the benzamide group with hydrophilic substituents (e.g., -OH or -COOH) to enhance aqueous solubility .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

How does the indole moiety influence this compound’s pharmacological profile?

Level: Advanced
Answer:
The indole group:

  • Enhances Blood-Brain Barrier (BBB) Penetration: Its lipophilic nature facilitates CNS targeting, relevant for neurotherapeutic studies .
  • Modulates Serotonergic Activity: Structural analogs interact with 5-HT receptors, suggesting potential off-target effects that require selectivity screening .

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